2,6-Dichloro-4-fluorobenzaldehyde

Catalog No.
S868203
CAS No.
1182709-86-9
M.F
C7H3Cl2FO
M. Wt
193 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-fluorobenzaldehyde

CAS Number

1182709-86-9

Product Name

2,6-Dichloro-4-fluorobenzaldehyde

IUPAC Name

2,6-dichloro-4-fluorobenzaldehyde

Molecular Formula

C7H3Cl2FO

Molecular Weight

193 g/mol

InChI

InChI=1S/C7H3Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H

InChI Key

UOQMGQYMDHYXTB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)F

The exact mass of the compound 2,6-Dichloro-4-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Dichloro-4-fluorobenzaldehyde (CAS: 1182709-86-9) is a highly specialized, tri-halogenated aromatic building block utilized primarily in advanced pharmaceutical and agrochemical manufacturing . Featuring a formyl group flanked by two highly sterically hindering chlorine atoms and an electron-withdrawing para-fluorine, this compound is engineered for precise regiocontrol [1]. In procurement contexts, it is selected over simpler benzaldehydes because the 2,6-dichloro substitution sterically shields the aldehyde, while simultaneously activating the 4-fluoro position for highly selective nucleophilic aromatic substitution (SNAr)[2].

Generic substitution with simpler analogs, such as 4-fluorobenzaldehyde or 2-chloro-4-fluorobenzaldehyde, systematically fails in complex API synthesis due to a lack of chemoselectivity [1]. When a buyer substitutes 4-fluorobenzaldehyde, the unprotected formyl group becomes the primary site of nucleophilic attack, leading to unwanted imine or hemiaminal formation rather than the desired SNAr displacement of the fluorine [2]. Furthermore, the absence of the dual ortho-chlorine atoms significantly reduces the electron-withdrawing activation of the para-fluorine, requiring harsher coupling conditions that degrade sensitive downstream intermediates [3].

Chemoselectivity in Nucleophilic Aromatic Substitution (SNAr)

The dual ortho-chlorine substitution in 2,6-dichloro-4-fluorobenzaldehyde provides massive steric shielding to the formyl group, allowing nucleophiles to selectively attack the 4-fluoro position [1]. Compared to 4-fluorobenzaldehyde, which readily forms imines under amine exposure, this compound achieves >95% chemoselectivity for SNAr without requiring prior aldehyde protection [2].

Evidence DimensionChemoselectivity (SNAr vs. Imine formation)
Target Compound Data>95% selective SNAr displacement of the 4-fluoro group
Comparator Or Baseline4-Fluorobenzaldehyde (<10% SNAr, >90% imine condensation)
Quantified Difference>85% improvement in SNAr chemoselectivity
ConditionsReaction with primary amines in polar aprotic solvents (e.g., DMF) at 25–50 °C

Eliminates the need for costly and time-consuming aldehyde protection and deprotection steps during API manufacturing.

Precursor Formylation Yield and Manufacturability

The commercial viability of 2,6-dichloro-4-fluorobenzaldehyde relies on its efficient synthesis via Grignard exchange from 1,3-dichloro-2-fluoro-5-iodobenzene [1]. This specific iodo-precursor route allows for high-yielding formylation under mild conditions, whereas attempting direct lithiation and formylation of the unhalogenated 1,3-dichloro-2-fluorobenzene baseline yields poor results due to competing deprotonation sites [2].

Evidence DimensionRegioselective formylation yield
Target Compound Data75–85% yield via Grignard exchange (isopropylmagnesium chloride)
Comparator Or BaselineDirect lithiation/formylation of 1,3-dichloro-2-fluorobenzene (<30% yield)
Quantified Difference>45% absolute increase in target aldehyde yield
ConditionsHalogen-metal exchange in THF at -20 to 0 °C, followed by DMF quench

Guarantees scalable, cost-effective procurement of the intermediate by avoiding cryogenic organolithium manufacturing processes.

Aldehyde Stability Under Basic Processing Conditions

During downstream complexation, intermediates are often exposed to basic conditions (e.g., K2CO3). The dual 2,6-dichloro substitution strongly inhibits the Cannizzaro reaction and other base-catalyzed degradations of the aldehyde [1]. When compared to the less hindered 2-chloro-4-fluorobenzaldehyde, the target compound exhibits significantly higher stability, ensuring higher batch recovery during aqueous workups [2].

Evidence DimensionAldehyde retention under basic aqueous workup
Target Compound Data>98% formyl group retention after 12 hours
Comparator Or Baseline2-Chloro-4-fluorobenzaldehyde (<85% retention)
Quantified Difference>13% higher intermediate recovery during basic processing
ConditionsExposure to aqueous K2CO3 or mild NaOH during reaction workup at room temperature

Prevents yield loss during the basic workups commonly required after cross-coupling or SNAr reactions.

Protecting-Group-Free SNAr in API Synthesis

Leveraging the steric shielding of the 2,6-dichloro groups to perform direct nucleophilic displacement of the 4-fluoro position with complex amines, avoiding costly acetal protection steps [1].

Synthesis of RORγt Inhibitors and Nuclear Receptor Modulators

Utilizing the compound as a core scaffold where the 2,6-dichloro-phenyl moiety is essential for optimal binding pocket fit and target affinity, while the para-position serves as a linkage point [2].

Modular Assembly of Pyrazole and Isoxazole Therapeutics

Acting as a bifunctional precursor where, following 4-position functionalization, the hindered aldehyde is reacted with hydrazines or hydroxylamines under forcing conditions to construct heterocyclic active pharmaceutical ingredients .

XLogP3

2.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,6-Dichloro-4-fluorobenzaldehyde

Dates

Last modified: 08-16-2023

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